molecular formula C12H21NO5S B561957 (1-Acetoxy-2,2,5,5-tetramethyl-delta-3-pyrroline-3-methyl) Methanesulfonate CAS No. 887352-13-8

(1-Acetoxy-2,2,5,5-tetramethyl-delta-3-pyrroline-3-methyl) Methanesulfonate

Cat. No.: B561957
CAS No.: 887352-13-8
M. Wt: 291.362
InChI Key: IAXVRAGHABYUKD-UHFFFAOYSA-N
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Description

(1-Acetoxy-2,2,5,5-tetramethyl-delta-3-pyrroline-3-methyl) Methanesulfonate is a diamagnetic spin-label analogue used primarily in scientific research. This compound is known for its high reactivity and is utilized in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Acetoxy-2,2,5,5-tetramethyl-delta-3-pyrroline-3-methyl) Methanesulfonate involves several steps The starting material is typically a pyrroline derivative, which undergoes acetylation to introduce the acetoxy groupThe reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Quality control measures are in place to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Acetoxy-2,2,5,5-tetramethyl-delta-3-pyrroline-3-methyl) Methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while substitution reactions can produce various derivatives depending on the nucleophile or electrophile involved .

Scientific Research Applications

(1-Acetoxy-2,2,5,5-tetramethyl-delta-3-pyrroline-3-methyl) Methanesulfonate is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a spin-label in electron paramagnetic resonance (EPR) spectroscopy to study molecular structures and dynamics.

    Biology: Employed in the labeling of proteins and nucleic acids to investigate their interactions and functions.

    Medicine: Utilized in drug development and testing to understand the mechanisms of action of various compounds.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Acetoxy-2,2,5,5-tetramethyl-delta-3-pyrroline-3-methyl) Methanesulfonate involves its interaction with specific molecular targets. The compound acts as a spin-label, attaching to target molecules and allowing researchers to study their behavior using EPR spectroscopy. This provides insights into the molecular pathways and interactions involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (1-Acetoxy-2,2,5,5-tetramethyl-delta-3-pyrroline-3-methyl) Methanesulfonate include:

    (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl methanethiosulfonate): Another spin-label used in EPR spectroscopy.

    (1-Acetoxy-2,2,5,5-tetramethyl-delta-3-pyrroline-3-methyl methanethiosulfonate): A thiol-specific spin-label analogue.

Uniqueness

What sets this compound apart is its high reactivity and specificity as a diamagnetic spin-label. This makes it particularly useful in detailed molecular studies, providing more precise and accurate data compared to other similar compounds .

Properties

IUPAC Name

[2,2,5,5-tetramethyl-3-(methylsulfonyloxymethyl)pyrrol-1-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5S/c1-9(14)18-13-11(2,3)7-10(12(13,4)5)8-17-19(6,15)16/h7H,8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXVRAGHABYUKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON1C(C=C(C1(C)C)COS(=O)(=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652417
Record name [1-(Acetyloxy)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl]methyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887352-13-8
Record name [1-(Acetyloxy)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl]methyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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